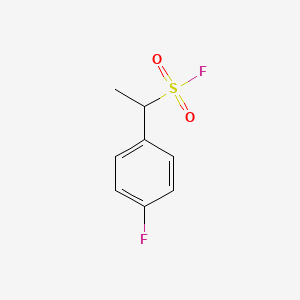

1-(4-Fluorophenyl)ethanesulfonyl fluoride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETZFKJXYBEOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl magnesium bromide, followed by fluorination using sulfuryl fluoride gas (SO2F2). This method is efficient and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)ethanesulfonyl fluoride often involves large-scale fluorination processes. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium iodide-sulfuryl fluoride (AISF) are common .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Electrophilic Fluorination: It can participate in electrophilic fluorination reactions, where the sulfonyl fluoride group acts as an electrophile.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out under mild conditions with the presence of a base.

Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions to achieve selective fluorination.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols and thiols.

Scientific Research Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.

Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.

Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Fluorophenyl)ethanesulfonyl fluoride with structurally related ethanesulfonyl fluorides:

Key Observations:

- Reactivity: Sulfonyl fluorides with perfluoroether chains (e.g., 144728-59-6) exhibit higher resistance to hydrolysis due to steric shielding of the sulfonyl fluoride group, whereas the 4-fluorophenyl variant may show intermediate reactivity .

- Applications: While perfluoroether sulfonyl fluorides are critical in ion-exchange membranes (e.g., Nafion copolymers ), the 4-fluorophenyl derivative may find niche roles in drug synthesis, leveraging its aromatic moiety for target binding (see for related pharmacophores) .

Biological Activity

1-(4-Fluorophenyl)ethanesulfonyl fluoride (also known as a sulfonyl fluoride compound) is characterized by its unique chemical structure, which includes a fluorinated aromatic ring. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its ability to interact with biological molecules through covalent bonding mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

1-(4-Fluorophenyl)ethanesulfonyl fluoride can be represented chemically as CHFOS, indicating the presence of a fluorine atom at the para position of the phenyl group along with a sulfonyl fluoride functional group. The presence of fluorine imparts distinct electronic properties that influence its reactivity and selectivity in biological systems.

The biological activity of 1-(4-Fluorophenyl)ethanesulfonyl fluoride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can lead to significant modifications in enzyme activity, impacting various biochemical pathways. The specificity and efficiency of these interactions are influenced by factors such as pH, temperature, and the presence of competing ions.

Biological Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has been investigated for several applications in biochemistry and medicinal chemistry:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by modifying their active sites through covalent attachment. This property is particularly useful in drug development for targeting specific enzymes involved in disease processes.

- Fluorination Reagent : It serves as a reagent in organic synthesis, particularly in the fluorination of alcohols and other nucleophiles, facilitating the introduction of fluorine into organic molecules .

Case Studies

Several studies have demonstrated the biological activity and potential therapeutic applications of 1-(4-Fluorophenyl)ethanesulfonyl fluoride:

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit serine hydrolases by forming stable covalent bonds with the active site serine residues. Such interactions have been quantified using kinetic assays that measure enzyme activity before and after exposure to the compound.

- Synthesis of Fluorinated Compounds : In a study exploring the use of sulfonyl fluorides in organic synthesis, 1-(4-Fluorophenyl)ethanesulfonyl fluoride was employed to convert alcohols into their corresponding fluorinated derivatives with high yields. This application highlights its utility in developing novel fluorinated pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of 1-(4-Fluorophenyl)ethanesulfonyl fluoride compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Fluorophenyl)ethanesulfonyl fluoride | Fluorine at meta position | Different electronic properties affecting reactivity |

| 1-(2-Fluorophenyl)ethanesulfonyl fluoride | Fluorine at ortho position | Altered steric hindrance influencing reaction pathways |

| 1-(4-Chlorophenyl)ethanesulfonyl fluoride | Chlorine instead of fluorine | Different reactivity profile due to chlorine's properties |

| 1-(4-Bromophenyl)ethanesulfonyl fluoride | Bromine instead of fluorine | Lower electronegativity affects interaction dynamics |

The uniqueness of 1-(4-Fluorophenyl)ethanesulfonyl fluoride lies in how the fluorine atom enhances its reactivity compared to other halogenated analogs, making it a valuable tool in both synthetic chemistry and biological research.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)ethanesulfonyl fluoride, and how can reaction conditions be tailored to improve yield and purity?

To synthesize 1-(4-Fluorophenyl)ethanesulfonyl fluoride, a common approach involves sulfonation of 1-(4-fluorophenyl)ethane followed by fluorination. Key steps include:

- Sulfonation : React 1-(4-fluorophenyl)ethane with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.

- Fluorination : Treat the intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or acetonitrile) to replace chloride with fluoride .

- Optimization : Monitor reaction temperature (typically 0–25°C) to avoid side reactions. Purify via column chromatography (hexane/ethyl acetate gradients) or recrystallization for >95% purity .

Q. How can researchers characterize the purity and structural integrity of 1-(4-Fluorophenyl)ethanesulfonyl fluoride using analytical techniques?

- NMR Spectroscopy : Use NMR to confirm the presence of the sulfonyl fluoride group (δ ~55–65 ppm) and NMR to verify the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight (CHFOS: 218.01 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in benzene or dichloromethane and analyze diffraction patterns .

Q. What are the key reactivity patterns of 1-(4-Fluorophenyl)ethanesulfonyl fluoride with biological nucleophiles, and how can these be exploited in probe design?

- Covalent Binding : The sulfonyl fluoride group reacts selectively with serine, cysteine, or tyrosine residues in enzymes. This reactivity is pH-dependent, with optimal activity in neutral to slightly basic conditions (pH 7–8) .

- Probe Design : Use the compound to label active sites in proteases or kinases. Quench unreacted probe with excess amine (e.g., Tris buffer) and analyze via SDS-PAGE or activity-based protein profiling (ABPP) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics of 1-(4-Fluorophenyl)ethanesulfonyl fluoride with cysteine residues in enzyme inhibition studies?

- Solvent Effects : In polar solvents (e.g., water or DMSO), the sulfonyl fluoride’s electrophilicity increases due to stabilization of the transition state. This accelerates reaction rates with cysteine thiols .

- Temperature Dependence : Conduct kinetic assays at 25°C and 37°C. Use Arrhenius plots to determine activation energy (). Higher temperatures (>40°C) may degrade the compound or promote off-target reactions .

Q. What strategies can resolve contradictions in reported bioactivity data for sulfonyl fluoride derivatives, including 1-(4-Fluorophenyl)ethanesulfonyl fluoride?

- Assay Standardization : Control variables like enzyme concentration (e.g., 10–100 nM), buffer composition (e.g., Tris vs. HEPES), and pre-incubation time.

- Orthogonal Validation : Confirm inhibitory effects using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to rule out artifacts from fluorescence-based assays .

- Meta-Analysis : Compare datasets across studies, focusing on compounds with structural analogs (e.g., 4-(1-bromoethyl)benzene-1-sulfonyl fluoride) to identify trends in potency vs. selectivity .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of 1-(4-Fluorophenyl)ethanesulfonyl fluoride in aquatic systems?

- Environmental Fate Studies : Use high-resolution mass spectrometry (HRMS) to detect degradation products in water. Monitor hydrolysis rates under varying pH (4–10) and UV exposure .

- Degradation Pathways : Under alkaline conditions (pH >9), the sulfonyl fluoride hydrolyzes to sulfonic acid. In sunlight, photolysis generates fluorinated byproducts (e.g., 4-fluorobenzoic acid) .

- Ecotoxicity Testing : Perform acute toxicity assays with Daphnia magna or algae to evaluate LC values. Compare with structurally related perfluoroalkyl substances (PFAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.